9-(Dibutylamino)spiro(12H-benzo(a)xanthene-12,1'(3'H)-isobenzofuran)-3'-one
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Overview
Description
EINECS 286-754-3, also known as dipropylene glycol diacrylate, is a chemical compound with the molecular formula C12H18O5. It is commonly used in various industrial applications due to its unique properties, including its ability to form polymers and its reactivity with other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropylene glycol diacrylate is synthesized through the esterification of dipropylene glycol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, dipropylene glycol diacrylate is produced in large quantities using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The process involves the continuous feeding of dipropylene glycol and acrylic acid into the reactor, along with the catalyst, and the continuous removal of the product.
Chemical Reactions Analysis
Types of Reactions
Dipropylene glycol diacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of initiators such as peroxides or ultraviolet light, forming cross-linked polymers.
Addition Reactions: It can react with nucleophiles, such as amines or thiols, through Michael addition reactions.
Hydrolysis: It can hydrolyze in the presence of water and an acid or base catalyst, breaking down into dipropylene glycol and acrylic acid.
Common Reagents and Conditions
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Addition Reactions: Nucleophiles such as primary amines or thiols are used, often under mild conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed
Polymerization: Cross-linked polymers with various applications in coatings, adhesives, and sealants.
Addition Reactions: Adducts formed by the addition of nucleophiles to the acrylate groups.
Hydrolysis: Dipropylene glycol and acrylic acid.
Scientific Research Applications
Dipropylene glycol diacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of hydrogels for drug delivery systems.
Medicine: Utilized in the formulation of dental materials and medical adhesives.
Industry: Applied in the production of coatings, inks, and adhesives due to its excellent film-forming properties.
Mechanism of Action
The mechanism of action of dipropylene glycol diacrylate primarily involves its reactivity with other chemicals to form polymers or adducts. The acrylate groups in the compound can undergo polymerization or addition reactions, leading to the formation of cross-linked networks or adducts with nucleophiles. These reactions are facilitated by the presence of initiators or catalysts, which help to activate the acrylate groups and promote the desired chemical transformations.
Comparison with Similar Compounds
Dipropylene glycol diacrylate can be compared with other similar compounds, such as:
Tripropylene glycol diacrylate: Similar in structure but with an additional propylene glycol unit, leading to different physical properties and reactivity.
Ethylene glycol diacrylate: Contains ethylene glycol instead of dipropylene glycol, resulting in different polymerization behavior and applications.
Butylene glycol diacrylate: Contains butylene glycol, offering different mechanical properties in the resulting polymers.
Dipropylene glycol diacrylate is unique due to its balance of reactivity and physical properties, making it suitable for a wide range of applications in various fields.
Properties
CAS No. |
85391-02-2 |
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Molecular Formula |
C32H31NO3 |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
9'-(dibutylamino)spiro[2-benzofuran-3,12'-benzo[a]xanthene]-1-one |
InChI |
InChI=1S/C32H31NO3/c1-3-5-19-33(20-6-4-2)23-16-17-27-29(21-23)35-28-18-15-22-11-7-8-12-24(22)30(28)32(27)26-14-10-9-13-25(26)31(34)36-32/h7-18,21H,3-6,19-20H2,1-2H3 |
InChI Key |
PJHKDRUZMMAVQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC6=CC=CC=C65 |
Origin of Product |
United States |
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